molecular formula C10H7NO3 B1344291 3-formyl-1H-indole-6-carboxylic acid CAS No. 887576-06-9

3-formyl-1H-indole-6-carboxylic acid

Cat. No.: B1344291
CAS No.: 887576-06-9
M. Wt: 189.17 g/mol
InChI Key: SZRGKSIBZRFCBG-UHFFFAOYSA-N
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Description

3-formyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a formyl group (-CHO) at the third position and a carboxylic acid group (-COOH) at the sixth position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-formyl-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interactions between this compound and these enzymes can influence the compound’s metabolic stability and bioavailability. Additionally, indole derivatives can bind to multiple receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and cellular responses to environmental toxins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may affect cellular processes . Additionally, the long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the compound’s efficacy and safety profile change significantly with varying dosages. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . The metabolic pathways of this compound can influence its bioavailability, distribution, and elimination from the body. Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported by organic anion transporters, which facilitate their uptake and distribution in various tissues . The localization and accumulation of this compound in specific cellular compartments can affect its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can determine its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Another approach involves the cyclization of appropriate precursors. For example, the reaction of dihydrofuran with a suitable hydrazone intermediate under reflux conditions in the presence of azobisisobutyronitrile and hypophosphorous acid can lead to the formation of the indole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens (e.g., bromine), and sulfonation using sulfuric acid.

Major Products

    Oxidation: 3-carboxy-1H-indole-6-carboxylic acid.

    Reduction: 3-hydroxymethyl-1H-indole-6-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-formyl-1H-indole-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-formyl-1H-indole-6-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indole ring

Properties

IUPAC Name

3-formyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRGKSIBZRFCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-06-9
Record name 3-formyl-1H-indole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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